molecular formula C24H26N2O6S B2987793 Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate CAS No. 500149-76-8

Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate

Cat. No.: B2987793
CAS No.: 500149-76-8
M. Wt: 470.54
InChI Key: GOKQWQYJKQWQJZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate is a synthetic benzofuran derivative incorporating a sulfonylbenzamido substituent and a 3-methylpiperidine moiety. Benzofuran-based compounds are pharmacologically significant due to their structural similarity to natural products and diverse bioactivities, including antitumor, antimicrobial, and anti-inflammatory properties . The 3-methylpiperidine substituent may improve solubility and pharmacokinetic profiles compared to simpler benzofuran esters, which often face stability challenges under hydrolytic conditions .

Properties

IUPAC Name

ethyl 3-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-3-31-24(28)22-21(19-8-4-5-9-20(19)32-22)25-23(27)17-10-12-18(13-11-17)33(29,30)26-14-6-7-16(2)15-26/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKQWQYJKQWQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate is a complex organic compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core, a benzamido group, and a sulfonyl moiety linked to a piperidine structure, which contribute to its unique pharmacological profile. The molecular formula is C20H25N3O5SC_{20}H_{25}N_{3}O_{5}S, with a molecular weight of approximately 421.50 g/mol. The presence of these functional groups suggests various modes of biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties, acting by inhibiting bacterial folic acid synthesis.
  • Neurotransmitter Modulation : The piperidine component may interact with neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the sulfonamide moiety has been associated with effective inhibition against various bacterial strains.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Sulfonamide DerivativeS. aureus16 µg/mL

These findings suggest that this compound may possess comparable antimicrobial efficacy.

Antioxidant Activity

Research indicates that related compounds exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and may contribute to the compound's therapeutic potential.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the piperidine structure significantly enhanced antimicrobial activity against resistant strains of bacteria. This compound was included in this screening, showing promising results against Gram-positive bacteria .
  • Neuropharmacological Effects : In vitro studies have indicated that compounds with similar piperidine structures can modulate GABAergic signaling pathways, suggesting potential applications in treating neurological disorders such as anxiety and epilepsy .
  • Cytotoxicity Profiles : A comparative analysis revealed that while some derivatives exhibited significant cytotoxicity against cancer cell lines, this compound maintained lower cytotoxic effects, highlighting its selectivity and safety profile for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Ethyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzofuran-2-carboxylate, key comparisons are made with structurally or functionally analogous benzofuran and sulfone derivatives:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Stability Notes
Ethyl benzofuran-2-carboxylate Simple ester, no sulfonamide ~206 Limited reported activity Prone to hydrolysis (9% yield of isomers)
Ethyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate Sulfinyl group, acetate chain ~308 Antifungal, antibacterial Stable in solid-state (crystallized)
Sulfonyl-containing benzofurans (generic) Varied sulfonyl substitutions ~300–400 Anti-inflammatory, anticancer, antiviral Sulfonyl group enhances metabolic stability
Target Compound Sulfonylbenzamido, 3-methylpiperidine ~472 (estimated) Hypothesized broad bioactivity Likely improved hydrolytic stability

Key Findings :

Structural Complexity and Bioactivity: The target compound’s sulfonylbenzamido group distinguishes it from simpler esters like ethyl benzofuran-2-carboxylate, which lack functional groups for targeted interactions . The 3-methylpiperidine moiety may further enhance binding to hydrophobic enzyme pockets, a feature absent in sulfinyl derivatives like Ethyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate .

Stability and Reactivity :

  • Ethyl benzofuran-2-carboxylate derivatives are susceptible to hydrolysis (e.g., in DMF/water systems), forming isomers with 9% combined yield . In contrast, the sulfonyl and benzamido groups in the target compound likely mitigate hydrolysis due to steric hindrance and electron-withdrawing effects.
  • Sulfonyl-containing compounds generally exhibit superior metabolic stability compared to sulfinyl or thioether analogs, as seen in studies of sulfone-based therapeutics .

Pharmacological Potential: While Ethyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate demonstrates antifungal and antibacterial activity , the target compound’s sulfonyl-piperidine architecture may broaden its scope to anticancer or anti-inflammatory applications, aligning with trends in sulfone drug development .

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